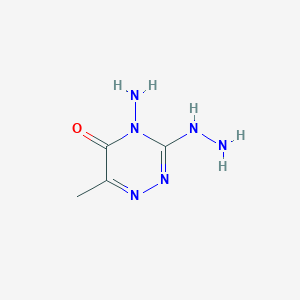

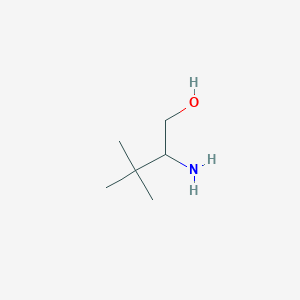

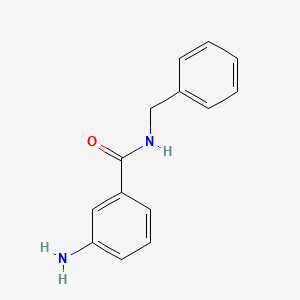

![molecular formula C8H15NO4 B1275844 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid CAS No. 111421-95-5](/img/structure/B1275844.png)

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related beta-amino acid derivatives has been described, where diastereoselective alkylation of 3-aminobutanoic acid at the 2-position is achieved through a series of reactions involving preparative HPLC separation, hydrogenolysis, and enzymatic kinetic resolution . Additionally, the synthesis of 3-amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate for the synthesis of Bestatin, is prepared via substitution, condensation, and reduction with an overall yield of about 47.8% . These methods provide a framework for the synthesis of complex amino acid derivatives, which could be adapted for the synthesis of "2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid".

Molecular Structure Analysis

The molecular structure of a related compound, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, has been determined using X-ray crystallography . This technique allows for the absolute determination of stereochemistry, which is crucial for understanding the biological activity of amino acid derivatives. Similarly, the molecular structure and nonlinear optical (NLO) activity of a compound with a similar functional group, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, have been investigated using X-ray crystallography and quantum chemical calculations . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of amino acid derivatives.

Chemical Reactions Analysis

The chemical reactivity of beta-amino acid derivatives is influenced by their molecular structure. The presence of different substituents can lead to a variety of chemical reactions. For instance, the doubly lithiated beta-amino-acid derivative described in one study is solubilized and its reactivity is influenced by the presence of lithium chloride . This suggests that the reactivity of "2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid" could also be modulated by its environment and the presence of other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are closely related to their molecular structure and the intermolecular interactions they can form. For example, the title compound in one of the studies displays significant nonlinear optical activity, which is confirmed by experimental and theoretical methods . The crystal structure is stabilized through various hydrogen bonds and intermolecular interactions, which are quantified using Hirshfeld surface analysis and the PIXEL method . These findings suggest that "2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid" may also exhibit unique physical and chemical properties that could be explored for potential applications in fields such as materials science or pharmacology.

Applications De Recherche Scientifique

X-ray Crystallography and Spectroscopy : The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a variant of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, was characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This compound shows additional stabilization due to methoxy substitution, influencing its interactions and crystal structure (Venkatesan et al., 2016).

Enantioseparation of Amino Acids : The compound was used in the enantioseparation of racemic amino acids, demonstrating its utility in analytical chemistry for determining absolute configurations of amino acids (Lee et al., 2001).

Synthesis of Analogs of Neurotransmitters : Research has been conducted on the synthesis of analogs of the inhibitory neurotransmitter GABA (γ-aminobutyric acid) from related compounds, highlighting its potential in neurological research (Duke et al., 2004).

Formation of Luminescent Molecular Crystals : The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, another variant, was used as a building block for creating organic molecular crystals with stable photoluminescence, suggesting applications in materials science (Zhestkij et al., 2021).

Study of Fermentation and Food Chemistry : The compound was involved in studies related to wine and other alcoholic beverages, indicating its role in understanding fermentation processes and aroma compound formation (Gracia-Moreno et al., 2015).

Coordination Compounds and Antibacterial Activities : Research on coordination compounds of 2-amino-3-methylbutanoic acid with chromium(III) and oxovanadium(IV) ions shows its potential in the development of new antibacterial agents (Aiyelabola et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Propriétés

IUPAC Name |

2-(ethoxycarbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-4-13-8(12)9-6(5(2)3)7(10)11/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVWSNSSAROCIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402377 |

Source

|

| Record name | DL-Valine, N-(ethoxycarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid | |

CAS RN |

111421-95-5 |

Source

|

| Record name | DL-Valine, N-(ethoxycarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

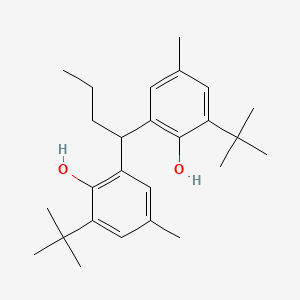

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)

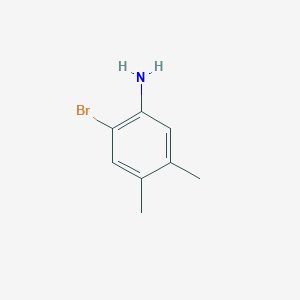

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

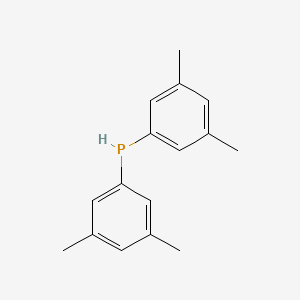

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)